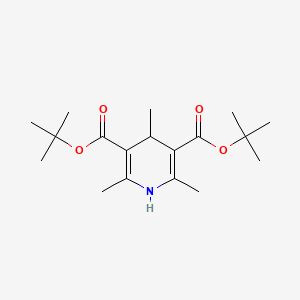
3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate is a chemical compound known for its unique structure and properties. It is a derivative of dihydropyridine, a class of compounds that have significant applications in various fields, including medicine and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various biologically active compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in cardiovascular treatments due to its structural similarity to calcium channel blockers.
Industry: Used as a feed additive to promote growth in livestock.
Mechanism of Action
The mechanism of action of 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate involves its interaction with biological membranes and enzymes. It stabilizes cell membranes by inhibiting lipid peroxidation and enhances the activity of certain enzymes involved in metabolic processes. This compound also affects the regulation of calcium ions in cells, which is crucial for its potential cardiovascular applications .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- 1,4-Dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
Uniqueness
3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and interaction with biological targets.
Properties
CAS No. |
55536-74-8 |
|---|---|
Molecular Formula |
C18H29NO4 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ditert-butyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H29NO4/c1-10-13(15(20)22-17(4,5)6)11(2)19-12(3)14(10)16(21)23-18(7,8)9/h10,19H,1-9H3 |
InChI Key |
VLKLZZGHWBZISX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(NC(=C1C(=O)OC(C)(C)C)C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















